5-Fluoro-3-formyl-1H-indole-2-carboxylic acid
Overview
Description
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Flexibility
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid has been used in the synthesis of various fluoroindolecarboxylic acids. These compounds are prepared from corresponding fluoroindoles or derivatives through methods like hydrogen/metal permutation. This synthesis process is important for developing diverse compounds with potential applications in various fields, including pharmaceuticals and materials science (Schlosser, Ginanneschi, & Leroux, 2006).
Anticancer Potential
Research has shown that this compound derivatives exhibit promising anticancer properties. A study synthesized novel indole-azolidinone hybrids using this compound, which demonstrated significant cytotoxic actions against various cancer cell lines, including breast, colon, and lung cancers. One derivative, in particular, showed high cytotoxicity towards tumor cells, indicating potential for further exploration as an anticancer agent (Kryshchyshyn-Dylevych et al., 2021).
Electrochemical Applications
In the field of electrochemistry, this compound has been utilized in the development of fluorinated polymers for charge storage materials. This compound has been instrumental in creating high-performance poly(5-fluoroindole) as an effective charge storage material, demonstrating superior specific capacitance and cycling stability compared to other materials. This application is significant for advancing supercapacitor technology (Wang et al., 2019).
Antiviral Activities
Derivatives of this compound have also shown antiviral activities. A study on substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, which include 5-fluoro derivatives, demonstrated significant activity against viruses like influenza. Some compounds exceeded the efficacy of existing antiviral drugs, indicating their potential as novel antiviral agents (Ivachtchenko et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, including this compound, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives can have a broad range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against viruses .
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against specific enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines. Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and inhibit their activity, resulting in reduced production of inflammatory mediators . Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biochemical effects over extended periods, provided that it remains stable .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of specific metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function. Additionally, this compound may affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOABFLAUHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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